molecular formula C7H11NO2 B13277008 Propan-2-yl 4-aminobut-2-ynoate

Propan-2-yl 4-aminobut-2-ynoate

Cat. No.: B13277008
M. Wt: 141.17 g/mol
InChI Key: DJQIDUUPDWEMLK-UHFFFAOYSA-N
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Description

Propan-2-yl 4-aminobut-2-ynoate is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-aminobut-2-ynoate involves the reaction of 4-aminobut-2-ynoic acid with isopropanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-aminobut-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 4-aminobut-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-aminobut-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-aminobut-2-enoate
  • Propan-2-yl 4-aminobut-2-ynoic acid
  • Propan-2-yl 4-aminobut-2-ynyl ether

Uniqueness

Propan-2-yl 4-aminobut-2-ynoate is unique due to its specific structure, which includes an amino group and an alkyne functional group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for research purposes .

Biological Activity

Propan-2-yl 4-aminobut-2-ynoate, also known as isopropyl 4-aminobut-2-ynoate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C5H9NO2\text{C}_5\text{H}_9\text{NO}_2

This compound features an amino group, a ynoate functional group, and an isopropyl moiety which may contribute to its biological activities.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes that play a role in cellular processes. For example, studies indicate that compounds with similar structures can act as inhibitors of histone methyltransferases (HMTs), which are critical in regulating gene expression through chromatin modification .
  • Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative properties against various cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in malignant cells .
  • Neuroprotective Potential : There is emerging evidence that derivatives of amino acids and related compounds can influence neurotransmitter systems. This compound may interact with GABAergic pathways, suggesting potential applications in treating neurological disorders such as epilepsy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits histone methyltransferases
AntiproliferativeInduces apoptosis in cancer cell lines
NeuroprotectivePotential modulation of GABAergic activity

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of various compounds, this compound was evaluated against K562 human leukemia cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. This indicates a moderate level of potency comparable to other known anticancer agents .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. The compound demonstrated favorable interactions with the active site of EZH2 (Enhancer of Zeste Homolog 2), a key regulator in epigenetic modification associated with cancer .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

propan-2-yl 4-aminobut-2-ynoate

InChI

InChI=1S/C7H11NO2/c1-6(2)10-7(9)4-3-5-8/h6H,5,8H2,1-2H3

InChI Key

DJQIDUUPDWEMLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C#CCN

Origin of Product

United States

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